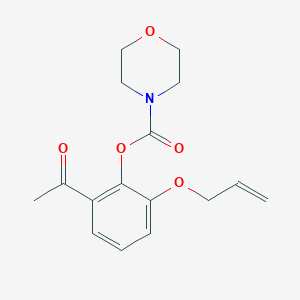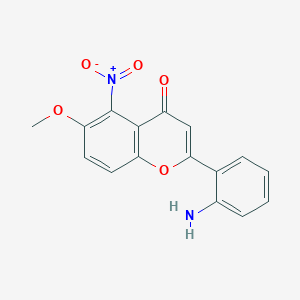![molecular formula C17H28N2O3 B12626259 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine CAS No. 918481-63-7](/img/structure/B12626259.png)
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine typically involves the reaction of piperazine with 2-(4-methoxyphenoxy)ethyl chloride and 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
- 1-(2-Ethoxyethyl)-4-[2-(4-chlorophenoxy)ethyl]piperazine
- 1-(2-Ethoxyethyl)-4-[2-(4-methylphenoxy)ethyl]piperazine
Uniqueness
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is unique due to the presence of both ethoxyethyl and methoxyphenoxy groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
918481-63-7 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C17H28N2O3/c1-3-21-14-12-18-8-10-19(11-9-18)13-15-22-17-6-4-16(20-2)5-7-17/h4-7H,3,8-15H2,1-2H3 |
InChI Key |
ZWFJVNJFMTVRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12626184.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide](/img/structure/B12626222.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)


![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate](/img/structure/B12626247.png)
![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)

![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)

![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
